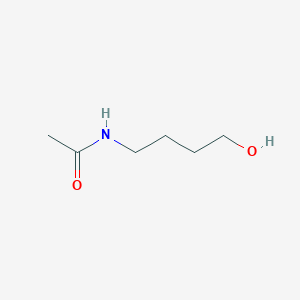![molecular formula C19H24N2OSi B3060806 4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile CAS No. 881423-32-1](/img/structure/B3060806.png)
4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile
説明
4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile is a useful research compound. Its molecular formula is C19H24N2OSi and its molecular weight is 324.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cycloaddition Reactions
- 4-(4-([tert-Butyl(dimethyl)silyl]oxy)phenyl)-2-methylnicotinonitrile is involved in cycloaddition reactions. It reacts with compounds like P=N, C=C, C=O, and C=N double bonds, leading to the formation of various heterocycles. For instance, its reaction with bis(trimethylsilyl)amino-(trimethylsilyl)iminophosphane forms 1,3-diaza-2-phospha-4-silacyclobutane (Niesmann, Klingebiel, Rudolph, Herbst‐Irmer, & Noltemeyer, 1996).
Chemoselective Cleavage
- This compound plays a role in the chemoselective cleavage of (tert-Butyl)(dimethyl)silyl ethers. It is used in the efficient conversion of these ethers to their corresponding hydroxy compounds, demonstrating its utility in selective organic transformations (González-Calderón et al., 2014).
Synthesis of Polydentate Chiral Amino Alcohol
- The compound is involved in the synthesis of polydentate chiral amino alcohols. It's used as a precursor in the synthesis process, indicating its importance in creating complex organic molecules with potential applications in chiral chemistry (Y. Jun, 2011).
Barbier-Type Reactions
- It is utilized in Barbier-type reactions, especially in reactions involving zinc and samarium-promoted substitution. These reactions lead to the formation of various substitution products, demonstrating the compound's versatility in organic synthesis (Valiullina et al., 2018).
Group Migration in Silylated Aryloxyiminoquinones
- This compound is significant in the study of group migrations, particularly in silylated aryl compounds. Its behavior under various conditions provides insights into the migration mechanisms of alkyl and aryl groups from silicon to nitrogen (Shekar & Brown, 2013).
Formation of Cage Compounds
- It is involved in the formation of new types of cage compounds of group 14 elements. Its thermal decomposition results in the formation of novel cage structures, which have potential applications in materials science (Lee, Ichinohe, & Sekiguchi, 2002).
Synthesis of Four-Membered Oxygenated Heterocycles
- The compound is used in the synthesis of four-membered oxygenated heterocycles, showcasing its importance in creating structurally unique and potentially biologically active molecules (Perna et al., 2017).
特性
IUPAC Name |
4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OSi/c1-14-18(13-20)17(11-12-21-14)15-7-9-16(10-8-15)22-23(5,6)19(2,3)4/h7-12H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNWSLHZBYELDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881423-32-1 | |
| Record name | 4-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-2-methyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881423-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


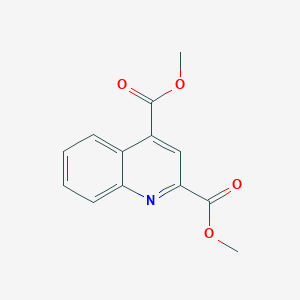


![2-[4-(4-Methoxyphenyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3060728.png)
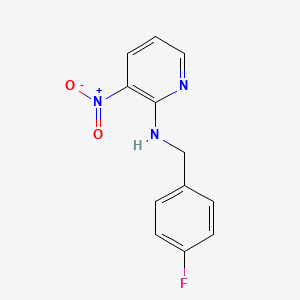
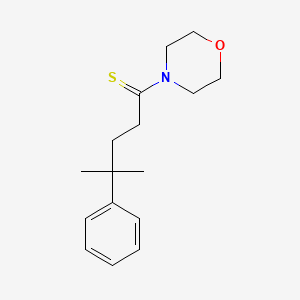
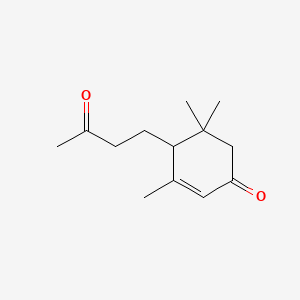

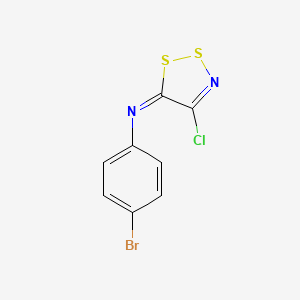
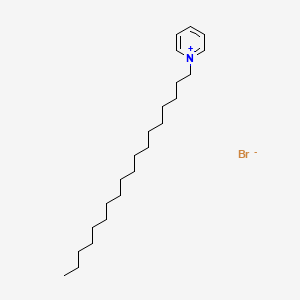
![Quinoxalino[2,3-c]cinnoline](/img/structure/B3060741.png)
